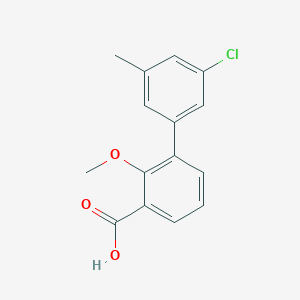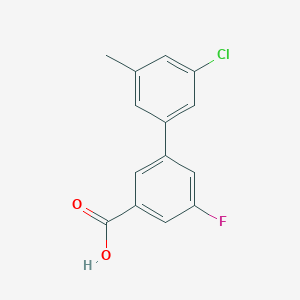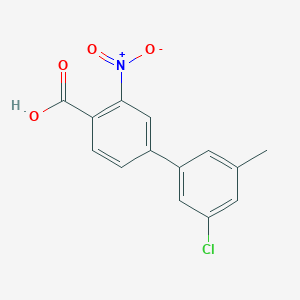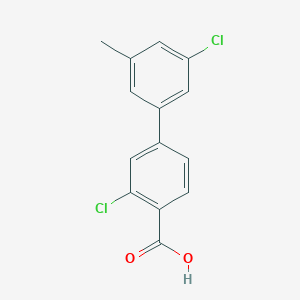
3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chloro-5-methylphenyl)-5-trifluoromethylbenzoic acid, 95% (hereafter referred to as 3-CMTB) is a compound with a wide range of applications in scientific research and laboratory experiments. It is a white crystalline solid with a molecular weight of 305.47 g/mol and a melting point of 92-93°C. 3-CMTB is soluble in methanol, ethanol, and acetone, and is insoluble in water. This compound has been used in a variety of research applications, including organic synthesis, drug synthesis, and as an inhibitor of various enzymes.
Applications De Recherche Scientifique
3-CMTB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an inhibitor of various enzymes, and as an intermediate in the synthesis of drugs. 3-CMTB has also been used as a catalyst in the synthesis of polymers, as a corrosion inhibitor, and as a stabilizer for polymers. In addition, 3-CMTB has been used in the synthesis of polymeric materials, such as polyurethanes and polyvinylidene fluoride.
Mécanisme D'action
The mechanism of action of 3-CMTB is not fully understood. However, it is believed that 3-CMTB acts as an inhibitor of various enzymes, such as cytochrome P450, which is involved in the metabolism of drugs. In addition, 3-CMTB has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter. 3-CMTB has also been shown to inhibit the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes, which are involved in the inflammatory response.
Biochemical and Physiological Effects
3-CMTB has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-CMTB can inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. In addition, 3-CMTB has been shown to inhibit the activity of acetylcholinesterase and lipoxygenase, which are involved in the breakdown of acetylcholine and the synthesis of leukotrienes, respectively. 3-CMTB has also been shown to have anti-inflammatory and antioxidant effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-CMTB has several advantages for lab experiments. It is a relatively inexpensive compound, and it is readily available. In addition, it is soluble in methanol, ethanol, and acetone, and it is insoluble in water. Furthermore, it is relatively stable, making it suitable for use in a variety of applications.
However, there are some limitations to the use of 3-CMTB in lab experiments. It is not very soluble in water, and it is not very stable in acidic or basic solutions. In addition, it is not very soluble in organic solvents. Furthermore, it is not very soluble in non-polar solvents, such as hexane.
Orientations Futures
There are a number of potential future directions for the use of 3-CMTB. One potential future direction is the use of 3-CMTB in the synthesis of drugs and other compounds. 3-CMTB could also be used as an inhibitor of enzymes involved in the metabolism of drugs, as an antioxidant, and as an anti-inflammatory agent. In addition, 3-CMTB could be used in the synthesis of polymeric materials, such as polyurethanes and polyvinylidene fluoride. Finally, 3-CMTB could be used in the synthesis of novel materials, such as nanomaterials and quantum dots.
Méthodes De Synthèse
3-CMTB can be synthesized using a variety of methods, including the Friedel-Crafts alkylation of phenol with 3-chloro-5-methylbenzotrifluoride, the oxidation of 3-chloro-5-methylbenzaldehyde with sodium hypochlorite, and the reaction of 3-chloro-5-methylbenzaldehyde with trifluoromethylbenzoic acid. The Friedel-Crafts alkylation method is the most commonly used method, as it is simple and cost-effective. This method involves the reaction of phenol with 3-chloro-5-methylbenzotrifluoride in anhydrous aluminum chloride in an inert solvent, such as dichloromethane, at a temperature of 40-50°C. The reaction yields 3-CMTB in a 95% yield.
Propriétés
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O2/c1-8-2-9(7-13(16)3-8)10-4-11(14(20)21)6-12(5-10)15(17,18)19/h2-7H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLIZBMBARLKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00690349 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261945-88-3 |
Source


|
| Record name | 3'-Chloro-5'-methyl-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00690349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














